
3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H12BrN3O and its molecular weight is 294.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) focused on synthesizing novel bicyclic systems containing the 1,2,4-oxadiazole ring, including structures similar to 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole. They explored the biological activity of these compounds using Prediction of Activity Spectra for Substances (PASS) software, indicating potential applications in pharmacology and medicine Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008). Chemistry of Heterocyclic Compounds, 44, 600-605.
Anticancer and Apoptosis Inducing Properties
Research by Zhang et al. (2005) identified a compound structurally related to this compound as an apoptosis inducer, showing potential as an anticancer agent. The study revealed its effectiveness against certain cancer cell lines, highlighting the significance of the oxadiazole ring in medicinal chemistry Zhang, H.-Z., Kasibhatla, S., Kuemmerle, J., et al. (2005). Journal of Medicinal Chemistry, 48(16), 5215-5223.
Application in Organic Light-Emitting Diodes (OLEDs)
Shih et al. (2015) studied m-terphenyl oxadiazole derivatives, closely related to the compound , for their use in organic light-emitting diodes (OLEDs). The high electron mobility and efficiency of these materials suggest potential applications in electronics and display technologies Shih, C.-H., Rajamalli, P., Wu, C., et al. (2015). ACS Applied Materials & Interfaces, 7(19), 10466-10474.
Antimicrobial Properties
Bayrak et al. (2009) and Krolenko et al. (2016) synthesized derivatives of 1,2,4-oxadiazole, including structures similar to this compound, and evaluated their antimicrobial activities. These studies suggest the potential of such compounds in developing new antimicrobial agents Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S. (2009). European Journal of Medicinal Chemistry, 44(11), 4362-4366; Krolenko, K., Vlasov, S., & Zhuravel, I. A. (2016). Chemistry of Heterocyclic Compounds, 52, 823-830.
Insecticidal Activity
Li et al. (2013) explored anthranilic diamides analogs containing oxadiazole rings, akin to this compound, for their insecticidal properties. This research indicates the potential use of these compounds in agricultural and pest control applications Li, Y., Zhu, H., Chen, K., et al. (2013). Organic & Biomolecular Chemistry, 11(24), 3979-3988.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10/h1,3-4,7,10,14H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMIXXMRIFZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)

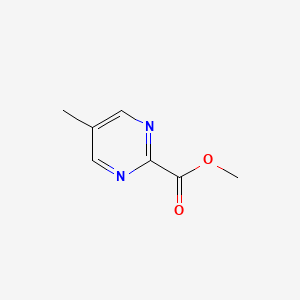

![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)

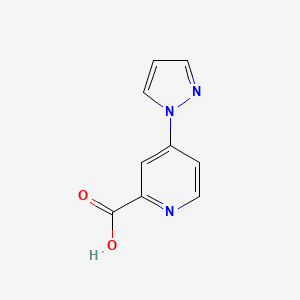
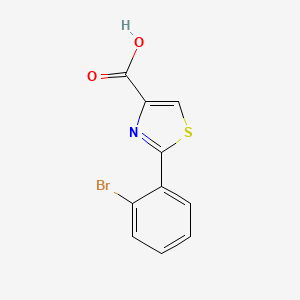

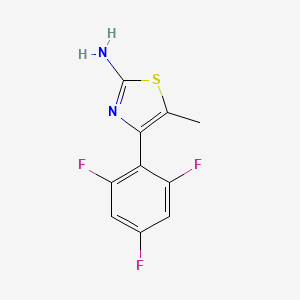
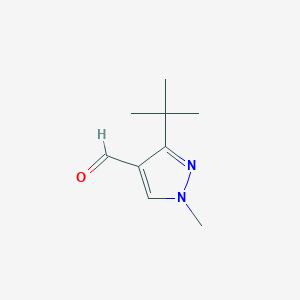
![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)

